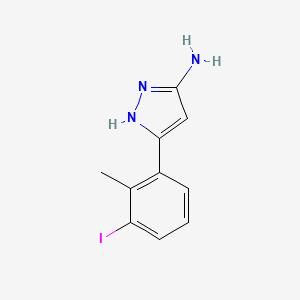
2,2-dibromo-1-(4-phenylmethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(4-phenylmethoxyphenyl)ethanone is an organic compound with the molecular formula C15H12Br2O2 It is a brominated ketone that features a phenylmethoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(4-phenylmethoxyphenyl)ethanone typically involves the bromination of 1-(4-phenylmethoxyphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(4-phenylmethoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 1-(4-phenylmethoxyphenyl)ethanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or RSH in solvents like ethanol or water.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or ether.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Formation of 1-(4-phenylmethoxyphenyl)ethanol or its derivatives.
Reduction: Formation of 1-(4-phenylmethoxyphenyl)ethanol.
Oxidation: Formation of 4-phenylmethoxybenzoic acid or 4-phenylmethoxybenzaldehyde.
Applications De Recherche Scientifique
2,2-Dibromo-1-(4-phenylmethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-dibromo-1-(4-phenylmethoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The phenylmethoxy group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(4-methylsulfonylphenyl)ethanone
- 2,2-Dibromo-1-(4-methoxyphenyl)ethanone
Uniqueness
2,2-Dibromo-1-(4-phenylmethoxyphenyl)ethanone is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C15H12Br2O2 |
|---|---|
Poids moléculaire |
384.06 g/mol |
Nom IUPAC |
2,2-dibromo-1-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H12Br2O2/c16-15(17)14(18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
Clé InChI |
OYDZKYCBSCLVMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)

![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)


![Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate](/img/structure/B13691263.png)

![Ethyl 1H-benzo[g]indazole-3-carboxylate](/img/structure/B13691274.png)






